![molecular formula C19H16N4O2S B2625903 2-([1,2,4]三唑并[4,3-a]喹啉-1-硫代)-N-(3-甲氧基苯基)乙酰胺 CAS No. 671199-11-4](/img/structure/B2625903.png)

2-([1,2,4]三唑并[4,3-a]喹啉-1-硫代)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

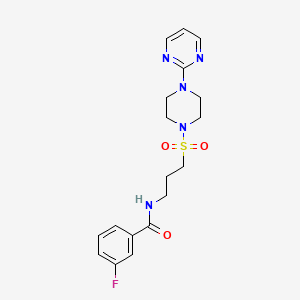

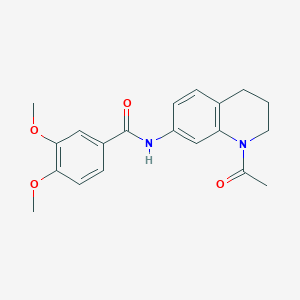

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .科学研究应用

合成和正性肌力作用

李等人(2008 年)的一项研究描述了 2-([1,2,4]三唑并[4,3-a]喹啉-1-硫代)-N-(3-甲氧基苯基)乙酰胺衍生物的合成,并评估了它们的正性肌力作用。这些化合物经过测试,以确定其增加离体兔心脏制备物中每搏输出量的能力,其中一些显示出比标准药物米力农更好的活性。值得注意的是,一种特定的衍生物表现出最理想的效力,表明这些化合物作为正性肌力剂的潜力 李等人,2008 年.

抗惊厥特性

Alswah 等人(2013 年)的研究重点是合成 [1,2,4] 三唑并 [4,3-a] 喹喔啉衍生物,包括 2-([1,2,4] 三唑并 [4,3-a] 喹喔啉-4-硫代)乙酸酰肼作为前体,以探索它们的抗惊厥特性。该研究发现某些化合物表现出显着的抗惊厥活性,表明它们在治疗惊厥中具有潜在用途 Alswah 等人,2013 年.

抗癌活性

雷迪等人(2015 年)合成了一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物,并评估了它们的抗癌活性。该研究旨在满足抗癌活性所必需的结构要求,从而发现对人神经母细胞瘤和结肠癌细胞系表现出显着细胞毒性的化合物 雷迪等人,2015 年.

抗菌剂

萨希等人(2016 年)合成了一系列化合物,包括喹啉和三唑并[4,3-a]喹喔啉,并评估了它们的抗菌和抗真菌活性。该研究确定了具有良好抗菌活性的化合物,突出了它们作为新型抗菌剂的潜力 萨希等人,2016 年.

H1 抗组胺药

Alagarsamy 等人(2009 年)的一项研究合成并测试了一系列 1-取代-4-(3-甲氧基苯基)-4H-[1,2,4]三唑并[4,3-a]喹喔啉-5-酮的体内 H1 抗组胺活性。一种化合物表现出特别活跃,表明其作为一类新型 H1 抗组胺药的潜力 Alagarsamy 等人,2009 年.

作用机制

Target of Action

The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is DNA . This compound acts as a DNA intercalator , which means it inserts itself between the base pairs in the DNA double helix .

Mode of Action

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide interacts with its target, DNA, by intercalation . This interaction causes changes in the DNA structure, disrupting the normal function of the DNA .

Biochemical Pathways

The intercalation of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide into DNA affects various biochemical pathways. It disrupts the normal replication and transcription processes of the DNA, leading to cell death . This makes it a potential candidate for anticancer therapy .

Pharmacokinetics

In silico admet profiles suggest that it has good bioavailability .

Result of Action

The result of the action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which disrupts the normal function of the DNA .

属性

IUPAC Name |

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQHGAGZHIURPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)